molecular formula C7H10ClN3O2 B2649441 (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2225126-99-6

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2649441
CAS No.: 2225126-99-6
M. Wt: 203.63
InChI Key: PSLKMRACXFQKCU-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.63. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study discusses the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, highlighting its role in creating peptidomimetics or biologically active compounds utilizing the triazole scaffold. This process involves a ruthenium-catalyzed cycloaddition, overcoming issues associated with the Dimroth rearrangement. This method has applications in synthesizing triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's utility in developing novel therapeutic agents (Ferrini et al., 2015).

Solid Phase Peptide Synthesis

Another application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, indicating its potential for synthesizing diverse peptide-based compounds with triazole units, which can be useful in drug development and material science (Tornøe et al., 2002).

Synthesis of Cyclobutane Amino Acids

Research on the synthesis of cyclobutane amino acids, such as (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, from chiral precursors via a [2+2] photocycloaddition reaction demonstrates the importance of these compounds in constructing more complex chiral molecules. These cyclobutane amino acids can be applied in the development of rigid peptide structures, potentially impacting the design of peptide-based drugs (Gauzy et al., 2004).

Cyclobutane in Tumor Imaging

A specific application in biomedical research is the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), highlighting its utility as a tumor-avid amino acid for positron emission tomography. This showcases the compound's relevance in developing diagnostic tools for cancer imaging (Shoup & Goodman, 1999).

Development of Chiral Cyclobutane Derivatives

Research into the synthesis of chiral cyclobutane-containing compounds and their incorporation into highly rigid beta-peptides underlines the role of cyclobutane derivatives in creating structurally unique and biologically relevant molecules. Such studies contribute to the advancement of peptide chemistry, providing insights into the design of new materials and therapeutics (Izquierdo et al., 2005).

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-6(2-5)10-3-8-9-4-10;/h3-6H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLKMRACXFQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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